Comparative Antimicrobial Potency: Sorbic Acid vs. Acetic Acid
Sorbic acid demonstrates significantly higher antimicrobial potency than acetic acid, despite having a nearly identical pKa (4.76). This difference is not fully explained by the classical weak-acid theory, which would predict similar efficacy. Against the spoilage mould Paecilomyces variotii, the molar ratio of MICs (acetic:sorbic) was 58, and for Aspergillus phoenicis, the ratio was 14 [1]. This is corroborated by a study on Aspergillus niger conidia, where the MIC for acetic acid was 80 mM, compared to just 4.5 mM for sorbic acid [2]. Furthermore, sorbic acid's higher log P (1.33) compared to acetic acid (-0.17) contributes to its greater membrane affinity and uncoupling of the membrane potential, a key factor in its superior potency [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 4.5 mM (Aspergillus niger) |
| Comparator Or Baseline | Acetic Acid: MIC = 80 mM (Aspergillus niger) |
| Quantified Difference | Sorbic acid is 17.8-fold more potent (80 / 4.5) on a molar basis. |
| Conditions | In vitro broth microdilution, pH 4.0, Aspergillus niger conidia. |
Why This Matters
This data confirms that sorbic acid is not a generic 'weak acid' but a high-potency preservative, allowing for lower use concentrations to achieve the same antimicrobial effect as acetic acid, which can impact cost-in-use and sensory properties.
- [1] Stratford, M., Plumridge, A., Nebe-von-Caron, G., & Archer, D. B. (2009). Inhibition of spoilage mould conidia by acetic acid and sorbic acid involves different modes of action, requiring modification of the classical weak-acid theory. International Journal of Food Microbiology, 136(1), 37-43. View Source
- [2] Stratford, M., Plumridge, A., Nebe-von-Caron, G., & Archer, D. B. (2009). Inhibition of spoilage mould conidia by acetic acid and sorbic acid involves different modes of action, requiring modification of the classical weak-acid theory. International Journal of Food Microbiology, 136(1), 37-43. View Source
- [3] Ter Beek, A., et al. (2014). Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis. Applied and Environmental Microbiology, 80(19), 5918-5926. View Source
